4-(Difluoromethoxy)-2,5-difluoroaniline
Overview
Description
The closest compound I found is “4-(Difluoromethoxy)benzaldehyde” which is a p-difluoromethoxy substituted benzaldehyde . It may be used for the preparation of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, via a one-pot three-component reaction with cyclohexane-1,3-dione and urea .
Synthesis Analysis
While specific synthesis methods for “4-(Difluoromethoxy)-2,5-difluoroaniline” were not found, there are general methods for difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)benzaldehyde” has a molecular formula of C8H6F2O2, an average mass of 172.129 Da, and a monoisotopic mass of 172.033585 Da .Chemical Reactions Analysis
Difluorocarbene selectively inserted into the aliphatic O–H bond of 4-(4-hydroxypentyl)phenol in good yield (80%) under weakly acidic conditions, employing KHF2 as an activator . Conversely, when KOH was used, difluoromethylation occurred at the phenol oxygen in good yield (71%) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethoxy)benzaldehyde” include a refractive index n20/D of 1.503 (lit.), a boiling point of 222 °C (lit.), and a density of 1.302 g/mL at 25 °C (lit.) .Scientific Research Applications
- Scientific Field: Pulmonary Medicine
- Application : A compound similar to “4-(Difluoromethoxy)-2,5-difluoroaniline”, known as 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM), has been studied for its effects on pulmonary fibrosis .
- Method of Application : The study involved stimulating in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transformations (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results : DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
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Scientific Field: Chemistry
- Application : “4-(Difluoromethoxy)benzaldehyde” is a chemical compound that has a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”. It is often used in the synthesis of other chemical compounds .
- Results : The results would also depend on the specific reaction being carried out. In general, the use of “4-(Difluoromethoxy)benzaldehyde” would result in the synthesis of a new chemical compound .
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Scientific Field: Material Science
- Application : “4-(Difluoromethoxy)nitrobenzene” is another compound with a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”. It is used in material science for the synthesis of various materials .
- Results : The use of “4-(Difluoromethoxy)nitrobenzene” would result in the creation of a new material with specific properties .
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Scientific Field: Chemistry
- Application : “4-(Difluoromethoxy)benzaldehyde” is a chemical compound that has a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”. It is often used in the synthesis of other chemical compounds .
- Results : The results would also depend on the specific reaction being carried out. In general, the use of “4-(Difluoromethoxy)benzaldehyde” would result in the synthesis of a new chemical compound .
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Scientific Field: Material Science
- Application : “4-(Difluoromethoxy)nitrobenzene” is another compound with a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”. It is used in material science for the synthesis of various materials .
- Results : The use of “4-(Difluoromethoxy)nitrobenzene” would result in the creation of a new material with specific properties .
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Scientific Field: Agrochemical Research and Pharmaceutical Chemistry
- Application : Fluorinated substituents, such as the trifluoromethoxy group, are becoming more and more important in both agrochemical research and pharmaceutical chemistry .
- Method of Application : These groups are often used to increase the stability, lipophilicity, and electronegativity of various compounds .
- Results : The use of fluorinated substituents can lead to the creation of new compounds with improved properties for use in agrochemical and pharmaceutical applications .
Safety And Hazards
The safety data sheet for “4-(Difluoromethoxy)aniline” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-2,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNAGLVRLOJUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2,5-difluoroaniline | |
CAS RN |
1341923-15-6 | |
Record name | 4-(difluoromethoxy)-2,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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